Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under a nitrogen atmosphere for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism by which Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives, such as:
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Thieno[2,3-b]pyridine-2-carboxamide derivatives
- Cycloalkylthienopyridine-2-carboxamides
Uniqueness
Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino methyl group and the carboxylate ester differentiates it from other thieno[3,2-b]pyridine derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations .
Biological Activity
Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources and research findings.
Synthesis
The synthesis of this compound involves several key steps, typically initiated through palladium-catalyzed cross-coupling reactions. The compound is derived from the precursor methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, which is reacted with various dimethylaminomethyl derivatives to yield the target compound in moderate to high yields (35–84%) .
Antitumor Effects
This compound has demonstrated notable antitumor activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and MDA-MB-468. In vitro studies have shown that this compound significantly reduces cell viability and proliferation. For instance:
- Cell Viability : Treatment with concentrations around 13 µM resulted in a marked decrease in the number of viable MDA-MB-231 cells .
- Cell Cycle Arrest : The compound induced G0/G1 phase arrest while decreasing S phase populations in treated cells .
- In Ovo Studies : In chick chorioallantoic membrane (CAM) models, the compound also reduced tumor size, indicating its potential for in vivo applications .
The mechanisms underlying the antitumor effects of this compound appear to involve apoptosis induction and modulation of cell cycle dynamics. Research indicates that:
- Apoptosis Induction : The compound triggers both early and late apoptosis in cancer cell lines. Flow cytometry analyses revealed significant increases in apoptotic cell populations following treatment .
- Metabolic Profiling : Studies have shown alterations in metabolic pathways linked to glycolysis and gluconeogenesis upon treatment with this compound, suggesting a broader impact on cellular metabolism .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thieno[3,2-b]pyridine scaffold can enhance biological activity. Compounds with specific substituents on the aromatic rings exhibit varying degrees of cytotoxicity and selectivity towards cancer cells compared to non-tumorigenic cell lines .
Case Studies
- In Vitro Growth Inhibition : A series of derivatives were synthesized and tested against human tumor cell lines (MCF-7, NCI-H460, A375-C5). The most promising candidates exhibited significant growth inhibition and induced apoptosis through various mechanisms .
- Comparative Studies : Research comparing this compound with other thienopyridine derivatives has shown that while many compounds exhibit anticancer properties, this specific derivative stands out due to its potency at lower concentrations .
Data Table
Properties
Molecular Formula |
C12H14N2O2S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2S/c1-14(2)7-8-10-9(5-4-6-13-10)17-11(8)12(15)16-3/h4-6H,7H2,1-3H3 |
InChI Key |
KOICWBCLSXTIMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(SC2=C1N=CC=C2)C(=O)OC |
Origin of Product |
United States |
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